(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl pentyl carbonate
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Overview
Description
Cholest-5-en-3-yl pentyl carbonate, also known as carbonic acid (3β)-cholest-5-en-3-yl pentyl ester, is a derivative of cholesterol. This compound is characterized by its unique structure, which includes a cholesterol backbone esterified with a pentyl carbonate group. Cholesterol derivatives like cholest-5-en-3-yl pentyl carbonate are of significant interest due to their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cholest-5-en-3-yl pentyl carbonate typically involves the esterification of cholesterol with pentyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. A common method involves dissolving cholesterol in an organic solvent such as dichloromethane, followed by the addition of a base like pyridine to neutralize the hydrochloric acid formed during the reaction. Pentyl chloroformate is then added dropwise to the solution, and the reaction mixture is stirred at room temperature for several hours. The product is purified by column chromatography to obtain cholest-5-en-3-yl pentyl carbonate in high yield .
Industrial Production Methods
Industrial production of cholest-5-en-3-yl pentyl carbonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatographic techniques or recrystallization methods .
Chemical Reactions Analysis
Types of Reactions
Cholest-5-en-3-yl pentyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cholest-5-en-3-one derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The carbonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various cholesterol derivatives, such as cholest-5-en-3-one, cholest-5-en-3-ol, and other substituted cholesterol compounds .
Scientific Research Applications
Cholest-5-en-3-yl pentyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cholesterol derivatives and as a reagent in organic synthesis.
Biology: The compound is used in studies related to cell membrane structure and function due to its cholesterol backbone.
Medicine: Cholest-5-en-3-yl pentyl carbonate is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of liquid crystals and other materials with unique optical properties
Mechanism of Action
The mechanism of action of cholest-5-en-3-yl pentyl carbonate is primarily related to its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction, transport processes, and membrane protein function. The molecular targets and pathways involved include interactions with membrane lipids and proteins, as well as modulation of membrane-associated enzymes .
Comparison with Similar Compounds
Similar Compounds
- Cholest-5-en-3-yl ethyl carbonate
- Cholest-5-en-3-yl (9E)-9-octadecen-1-yl carbonate
- Cholesteryl nonanoate
Uniqueness
Cholest-5-en-3-yl pentyl carbonate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C33H56O3 |
---|---|
Molecular Weight |
500.8 g/mol |
IUPAC Name |
[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentyl carbonate |
InChI |
InChI=1S/C33H56O3/c1-7-8-9-21-35-31(34)36-26-17-19-32(5)25(22-26)13-14-27-29-16-15-28(24(4)12-10-11-23(2)3)33(29,6)20-18-30(27)32/h13,23-24,26-30H,7-12,14-22H2,1-6H3/t24-,26?,27+,28-,29+,30+,32+,33-/m1/s1 |
InChI Key |
AXZGKUVSDXMPGA-WTMXSKCQSA-N |
Isomeric SMILES |
CCCCCOC(=O)OC1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
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